Cas no 1516067-04-1 (2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile)

2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile is a bicyclic nitrile derivative featuring a hydroxyl-functionalized azabicyclo[3.2.1]octane scaffold. This compound is of interest in synthetic organic chemistry due to its rigid bicyclic structure, which serves as a versatile intermediate for the preparation of pharmacologically active molecules, particularly in the development of tropane alkaloid analogs. The presence of both hydroxyl and nitrile groups enhances its reactivity, enabling selective functionalization for further derivatization. Its stereochemical complexity and potential as a chiral building block make it valuable for asymmetric synthesis. The compound is typically handled under controlled conditions due to its sensitivity. Applications include medicinal chemistry research and the synthesis of specialized fine chemicals.
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile structure
1516067-04-1 structure
Product name:2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
CAS No:1516067-04-1
MF:C9H14N2O
MW:166.220262050629
CID:5578416

2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 8-Azabicyclo[3.2.1]octane-3-acetonitrile, 3-hydroxy-
    • 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
    • Inchi: 1S/C9H14N2O/c10-4-3-9(12)5-7-1-2-8(6-9)11-7/h7-8,11-12H,1-3,5-6H2
    • InChI Key: CYBWWLOCLLUDBX-UHFFFAOYSA-N
    • SMILES: C12NC(CC1)CC(O)(CC#N)C2

Experimental Properties

  • Density: 1.143±0.06 g/cm3(Predicted)
  • Boiling Point: 347.1±17.0 °C(Predicted)
  • pka: 13.53±0.20(Predicted)

2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2147-8654-10g
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1 95%+
10g
$2566.0 2023-09-06
Life Chemicals
F2147-8654-1g
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1 95%+
1g
$611.0 2023-09-06
TRC
H189621-500mg
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1
500mg
$ 525.00 2022-06-04
TRC
H189621-1g
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1
1g
$ 815.00 2022-06-04
Life Chemicals
F2147-8654-5g
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1 95%+
5g
$1833.0 2023-09-06
Life Chemicals
F2147-8654-0.25g
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1 95%+
0.25g
$551.0 2023-09-06
Life Chemicals
F2147-8654-2.5g
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1 95%+
2.5g
$1222.0 2023-09-06
Life Chemicals
F2147-8654-0.5g
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1 95%+
0.5g
$580.0 2023-09-06
TRC
H189621-100mg
2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile
1516067-04-1
100mg
$ 135.00 2022-06-04

Additional information on 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile

Professional Introduction to 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile (CAS No. 1516067-04-1)

2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1516067-04-1, is a complex molecule featuring a unique bicyclic structure integrated with an azabicyclo moiety, making it a promising candidate for various biochemical applications.

The structural framework of 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile consists of a seven-membered azabicyclo ring fused with a six-membered cyclohexane ring, which is further functionalized with a hydroxyl group and an acetonitrile substituent. This intricate architecture imparts distinct chemical properties that make it particularly valuable in the design and development of novel therapeutic agents.

In recent years, there has been a growing interest in the exploration of heterocyclic compounds for their potential pharmacological activities. The presence of the azabicyclo moiety in 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile suggests its utility in the synthesis of molecules that can interact with biological targets in unique ways. This structural feature has been associated with enhanced binding affinity and selectivity, which are critical factors in drug design.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The hydroxyl group and the acetonitrile functionality provide multiple sites for chemical modification, enabling researchers to tailor the molecule for specific applications. For instance, the hydroxyl group can be used to form esters or ethers, while the acetonitrile moiety can undergo nucleophilic substitution reactions to introduce diverse substituents.

The compound has been studied in the context of developing new antimicrobial agents. Preliminary research indicates that derivatives of 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile exhibit promising activity against certain bacterial strains, particularly those that have developed resistance to conventional antibiotics. This finding is particularly relevant in light of the global challenge posed by antibiotic-resistant pathogens.

Furthermore, the bicyclic structure of this compound offers advantages in terms of metabolic stability and oral bioavailability, which are essential properties for any drug candidate intended for clinical use. The rigid framework provided by the azabicyclo ring helps to prevent rapid degradation by enzymatic processes, thereby extending the compound's half-life in vivo.

In addition to its antimicrobial potential, 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile has been explored as a building block for more complex molecules with neuroprotective properties. Studies have suggested that derivatives of this compound can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile presents certain challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high purity and yield. Techniques such as transition-metal-catalyzed cycloadditions and asymmetric hydrogenations have been particularly useful in constructing the desired bicyclic framework.

The role of computational chemistry in designing and optimizing derivatives of this compound cannot be overstated. Molecular modeling studies have helped researchers predict the binding modes of these molecules to biological targets, thereby guiding the development of more effective therapeutic agents.

In conclusion, 2-{3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile (CAS No. 1516067-04-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its versatility as a synthetic intermediate and its promising biological activities make it a valuable asset in the quest for novel therapeutic agents.

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